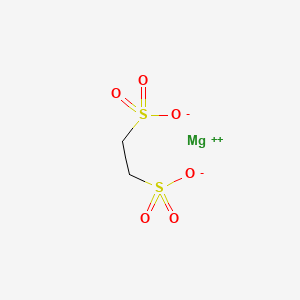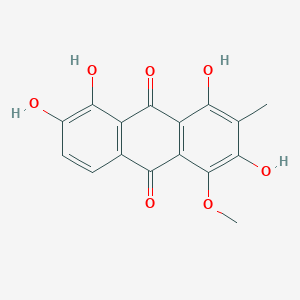
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione typically involves the oxidation of precursor anthracene derivatives. One common method includes the use of vanadium pentoxide (V2O5) as a catalyst in a gas-phase oxidation process. The reaction is carried out at elevated temperatures around 389°C, where the precursor is vaporized and mixed with air before entering the oxidation chamber .
Industrial Production Methods
In industrial settings, the compound can be produced using a liquid-phase oxidation method. This involves dissolving the precursor in a solvent like trichlorobenzene and adding nitric acid while maintaining the reaction temperature between 105-110°C. The by-products are removed, and the solvent is evaporated under reduced pressure to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and vanadium pentoxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives .
Wissenschaftliche Forschungsanwendungen
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research is ongoing to explore its use in developing new drugs, particularly for its antioxidant and anticancer properties.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. It can modulate oxidative stress pathways, inhibit certain enzymes, and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,8-Trihydroxy-6-methylanthracene-9,10-dione: Known for its antiviral activity.
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone: Isolated from natural sources and studied for its biological properties
Uniqueness
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives .
Eigenschaften
CAS-Nummer |
183789-84-6 |
|---|---|
Molekularformel |
C16H12O7 |
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
2,4,5,6-tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O7/c1-5-11(18)9-10(16(23-2)12(5)19)13(20)6-3-4-7(17)14(21)8(6)15(9)22/h3-4,17-19,21H,1-2H3 |
InChI-Schlüssel |
ODOPMXBMMZFLCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


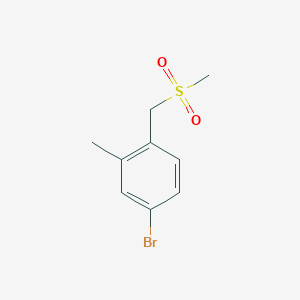
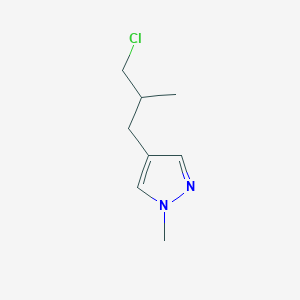

![Propanoicacid,3-oxo-3-[(2-phenylethyl)amino]-,ethylester](/img/structure/B13144774.png)
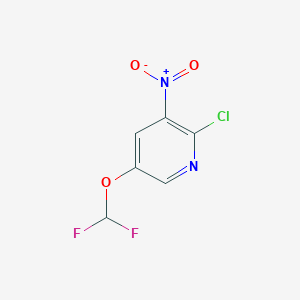
![2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)
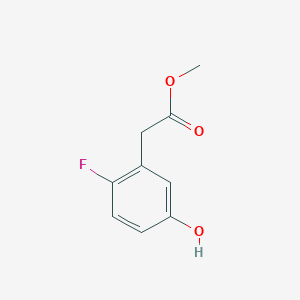
![(R)-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate](/img/structure/B13144793.png)
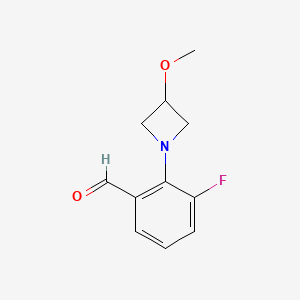
![5-Nitro-[3,4'-bipyridin]-6-amine](/img/structure/B13144801.png)
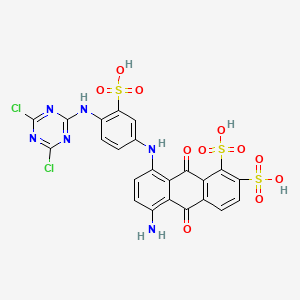
![2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B13144806.png)
![7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144813.png)
